molecular formula C11H15BrO2 B6173402 5-bromoadamantane-2-carboxylic acid CAS No. 56531-63-6

5-bromoadamantane-2-carboxylic acid

Cat. No.: B6173402
CAS No.: 56531-63-6
M. Wt: 259.1
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Description

5-Bromoadamantane-2-carboxylic acid is a brominated derivative of adamantane-carboxylic acid, characterized by the substitution of a bromine atom at the 5-position of the adamantane cage and a carboxylic acid group at the 2-position. Adamantane derivatives are renowned for their rigid, diamondoid structures, which confer unique physicochemical properties, including high thermal stability and lipophilicity.

Key properties from available

  • Molecular Weight: 450.58 g/mol.
  • CAS Number: EN300-28333893 .

Note: The molecular formula provided in includes nitrogen and sulfur, which are atypical for standard adamantane-carboxylic acid derivatives. Further structural validation is recommended.

Properties

CAS No.

56531-63-6

Molecular Formula

C11H15BrO2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method includes the bromination of adamantane using liquid bromine to yield 1-bromoadamantane, which is then further reacted to introduce the carboxylic acid group . Another approach involves the use of anhydrous hydrobromic acid to open oxirane rings, followed by oxidation with Jones reagent to form the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromoadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing carboxylic acids to alcohols.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-hydroxyadamantane-2-carboxylic acid.

    Oxidation: Further oxidation can produce compounds like 5-bromoadamantane-2,2-dicarboxylic acid.

    Reduction: Reduction typically yields 5-bromoadamantane-2-methanol.

Scientific Research Applications

5-bromoadamantane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromoadamantane-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromoadamantane-2-carboxylic acid with structurally related adamantane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C${21}$H${26}$N${2}$O${5}$S$_{2}$ 450.58 Br (5-position), COOH (2-position) High lipophilicity; potential reactivity at Br site
Adamantane-carboxylic acid C${11}$H${16}$O$_{2}$ 180.25 COOH (1-position) Moderate acidity; used as a building block in drug synthesis
3,5-Dimethyl-1-adamantanecarboxylic acid C${13}$H${20}$O$_{2}$ 208.30 CH$_3$ (3,5-positions), COOH (1-position) Increased hydrophobicity; steric hindrance from methyl groups
5-Hydroxy-2-adamantone C${10}$H${14}$O$_{2}$ 166.22 OH (5-position), ketone (2-position) Polar due to hydroxyl group; prone to oxidation
3-Carboxymethyl adamantane-1-carboxylic acid C${13}$H${18}$O$_{4}$ 238.28 COOH (1-position), CH$_2$COOH (3-position) Enhanced acidity; potential for chelation

Research Findings and Limitations

  • Structural Ambiguities : The unexpected nitrogen and sulfur in the molecular formula () warrant further investigation to confirm the compound’s structure and purity .
  • Pharmacological Potential: Adamantane derivatives are explored for antiviral and CNS-targeting applications. The bromine in this compound could enhance binding to hydrophobic enzyme pockets, though validation is needed .

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